molecular formula C15H17Cl2NO4 B8474457 tert-butyl 5,8-dichloro-7-methoxy-1-oxo-3,4-dihydroisoquinoline-2-carboxylate

tert-butyl 5,8-dichloro-7-methoxy-1-oxo-3,4-dihydroisoquinoline-2-carboxylate

Cat. No.: B8474457
M. Wt: 346.2 g/mol
InChI Key: MVLOUQIUNAPZEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 5,8-dichloro-7-methoxy-1-oxo-3,4-dihydroisoquinoline-2-carboxylate: is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of tert-butyl, dichloro, and methoxy functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5,8-dichloro-7-methoxy-1-oxo-3,4-dihydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Isoquinoline Core: Starting with a precursor such as 3,4-dihydroisoquinoline, the core structure is formed through cyclization reactions.

    Introduction of Functional Groups: Chlorination and methoxylation are carried out using reagents like thionyl chloride (SOCl₂) and sodium methoxide (NaOCH₃) under controlled conditions.

    tert-Butyl Ester Formation: The final step involves esterification with tert-butyl alcohol (t-BuOH) in the presence of an acid catalyst like sulfuric acid (H₂SO₄).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, often using automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the chloro positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Amines in polar solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoquinolines with new functional groups.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology

In biological research, it may be used as a probe to study enzyme interactions or as a precursor for bioactive molecules.

Medicine

Industry

In the industrial sector, it may be used in the production of specialty chemicals, agrochemicals, or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of tert-butyl 5,8-dichloro-7-methoxy-1-oxo-3,4-dihydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s functional groups allow it to bind to active sites, modulating the activity of the target molecules and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 5,8-dichloro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • tert-butyl 7-methoxy-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • tert-butyl 5,8-dichloro-7-methoxy-1-oxoisoquinoline-2-carboxylate

Uniqueness

The presence of both dichloro and methoxy groups in tert-butyl 5,8-dichloro-7-methoxy-1-oxo-3,4-dihydroisoquinoline-2-carboxylate distinguishes it from other similar compounds

Properties

Molecular Formula

C15H17Cl2NO4

Molecular Weight

346.2 g/mol

IUPAC Name

tert-butyl 5,8-dichloro-7-methoxy-1-oxo-3,4-dihydroisoquinoline-2-carboxylate

InChI

InChI=1S/C15H17Cl2NO4/c1-15(2,3)22-14(20)18-6-5-8-9(16)7-10(21-4)12(17)11(8)13(18)19/h7H,5-6H2,1-4H3

InChI Key

MVLOUQIUNAPZEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=C(C(=C2C1=O)Cl)OC)Cl

Origin of Product

United States

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